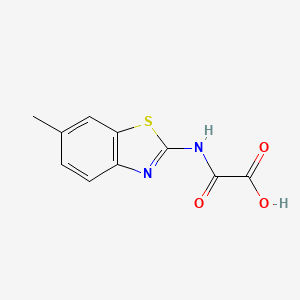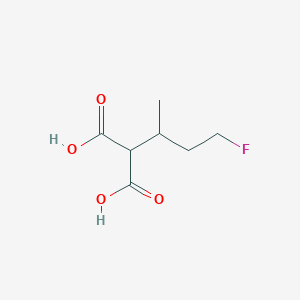
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate is a complex organic compound that features a benzamide core linked to a piperazine ring, which is further connected to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate typically involves multiple steps. One common method starts with the preparation of 4-aminopyridine, which can be synthesized by the reduction of 4-nitropyridine-N-oxide using iron and mineral acids . The next step involves the formation of the piperazine ring, which is then linked to the benzamide core through a series of condensation reactions. The final product is obtained after purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron and mineral acids are commonly used for reduction reactions.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: This compound has similar structural features and is known for its anti-angiogenic activities.
Pyridine derivatives: Compounds containing pyridine rings often exhibit antimicrobial and antiviral activities.
Uniqueness
4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate is unique due to its combination of a benzamide core, piperazine ring, and pyridine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
属性
CAS 编号 |
30198-91-5 |
|---|---|
分子式 |
C18H25N5O3+2 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
4-amino-N-[2-[4-(2,3-dihydropyridin-4-yl)pyrazine-1,4-diium-1-yl]ethyl]benzamide;dihydrate |
InChI |
InChI=1S/C18H20N5O.2H2O/c19-16-3-1-15(2-4-16)18(24)21-9-10-22-11-13-23(14-12-22)17-5-7-20-8-6-17;;/h1-5,7,11-14H,6,8-10H2,(H2-,19,21,24);2*1H2/q+1;;/p+1 |
InChI 键 |
VXGHWPLTHHEGQB-UHFFFAOYSA-O |
规范 SMILES |
C1CN=CC=C1[N+]2=CC=[N+](C=C2)CCNC(=O)C3=CC=C(C=C3)N.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


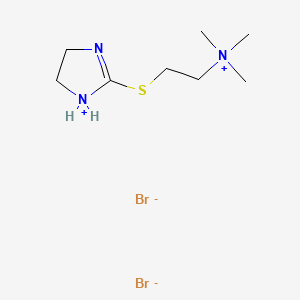
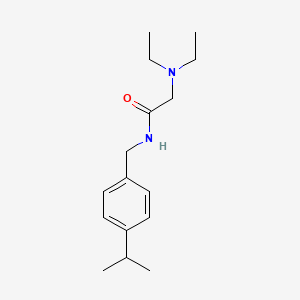


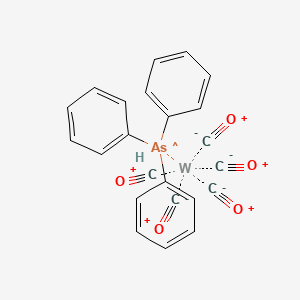
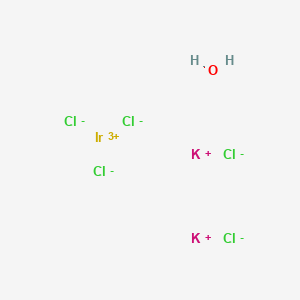
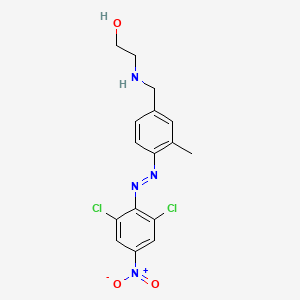
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
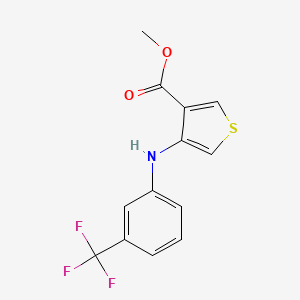
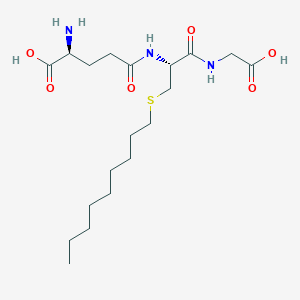
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)
